acetate](/img/structure/B5419055.png)
methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in different studies. In vitro studies have shown that it can inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate in lab experiments is its relatively low toxicity compared to other compounds with similar properties. This makes it a safer option for researchers working with cell cultures and animal models. However, its low solubility in water can make it difficult to use in certain experiments, and its complex synthesis method can make it challenging to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate. One direction is to further investigate its potential as an anti-inflammatory and anti-tumor agent, and to explore its mechanism of action in more detail. Another direction is to study its potential as a pesticide and to investigate its effects on non-target organisms. Additionally, research can be done to explore its potential use in material science, such as in the development of new polymers and composites.
Métodos De Síntesis
Methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate can be synthesized using a multi-step process involving the reaction of 5-methyl-2-furoic acid with thionyl chloride, followed by the reaction of the resulting product with 2-amino-3-methylphenol and acetic anhydride. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, it has been studied for its potential use in the development of new materials with improved properties.
Propiedades
IUPAC Name |
methyl 2-[2-(5-methylfuran-2-yl)imidazol-1-yl]-2-(3-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-5-4-6-14(11-12)16(18(21)22-3)20-10-9-19-17(20)15-8-7-13(2)23-15/h4-11,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWZEXCQVFEEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)OC)N2C=CN=C2C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5418974.png)
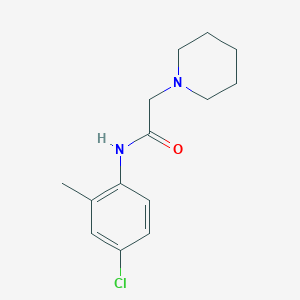
![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5418987.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B5418994.png)
![ethyl {5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5419002.png)
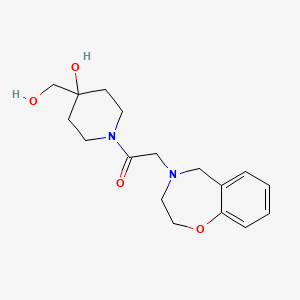
methanone](/img/structure/B5419012.png)
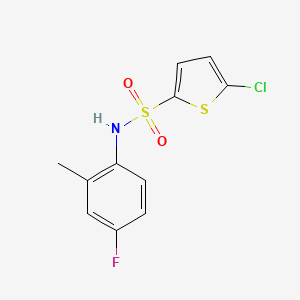
![2-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-benzimidazole-4-carboxamide](/img/structure/B5419032.png)
![2-[2-({[2-(2-fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5419033.png)
![4-methoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5419041.png)
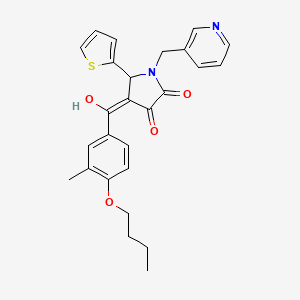
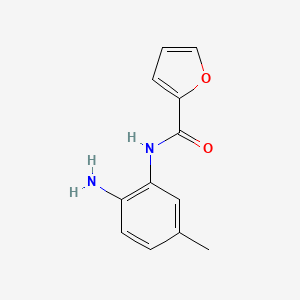
![3-(3,4-dimethoxyphenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5419074.png)